3-(2-Cyclohexenyloxy)-4-methoxybenzenecarbaldehyde
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Overview
Description
3-(2-Cyclohexenyloxy)-4-methoxybenzenecarbaldehyde is an organic compound with a complex structure that includes a cyclohexene ring, a methoxy group, and a benzenecarbaldehyde moiety
Scientific Research Applications
3-(2-Cyclohexenyloxy)-4-methoxybenzenecarbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Cyclohexenyloxy)-4-methoxybenzenecarbaldehyde typically involves the reaction of 2-cyclohexen-1-ol with 4-methoxybenzaldehyde under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One such method includes the catalytic oxidation of cyclohexene derivatives, which can be optimized for large-scale production. The use of specific catalysts and reaction conditions can enhance the efficiency and selectivity of the process .
Chemical Reactions Analysis
Types of Reactions
3-(2-Cyclohexenyloxy)-4-methoxybenzenecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-(2-Cyclohexenyloxy)-4-methoxybenzoic acid.
Reduction: Formation of 3-(2-Cyclohexenyloxy)-4-methoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 3-(2-Cyclohexenyloxy)-4-methoxybenzenecarbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A similar compound with a cyclohexene ring and a carbonyl group.
4-(2-Cyclohexenyloxy)benzoic acid: Another compound with a similar structure but with a carboxylic acid group instead of an aldehyde group.
Uniqueness
3-(2-Cyclohexenyloxy)-4-methoxybenzenecarbaldehyde is unique due to the presence of both a methoxy group and an aldehyde group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3-cyclohex-2-en-1-yloxy-4-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-16-13-8-7-11(10-15)9-14(13)17-12-5-3-2-4-6-12/h3,5,7-10,12H,2,4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNCBDUCJKRVEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OC2CCCC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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